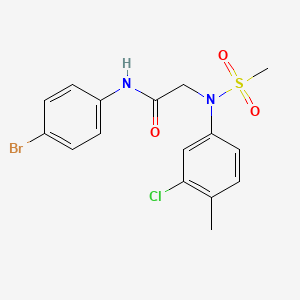![molecular formula C21H21NO8 B1658873 2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione CAS No. 6245-43-8](/img/structure/B1658873.png)
2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the methoxy and nitro groups. The final steps involve the formation of the dioxane ring and the tert-butyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Thiophenediylbis (5-tert-butyl-1,3-benzoxazole): Similar in structure but with a thiophene ring instead of a furan ring.
tert-Butyl 3- ( (3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propanoate: Contains a dioxaborolane ring and is used in similar synthetic applications.
Uniqueness
2-Tert-butyl-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-1,3-dioxane-4,6-dione is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6245-43-8 |
|---|---|
Fórmula molecular |
C21H21NO8 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
2-tert-butyl-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C21H21NO8/c1-20(2,3)21(4)29-18(23)15(19(24)30-21)11-13-7-9-17(28-13)14-10-12(22(25)26)6-8-16(14)27-5/h6-11H,1-5H3 |
Clave InChI |
GAFGTZJSEXGPMQ-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])OC)C(=O)O1)C(C)(C)C |
SMILES canónico |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])OC)C(=O)O1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)-6-methyl-benzotriazol-5-yl]-2-iodo-benzamide](/img/structure/B1658791.png)
![Ethyl 2-[[4-[4-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B1658792.png)
![5-Bromo-N-[4-(butan-2-yl)-2-hydroxyphenyl]furan-2-carboxamide](/img/structure/B1658794.png)
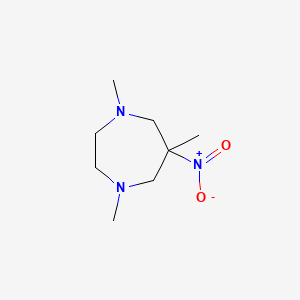
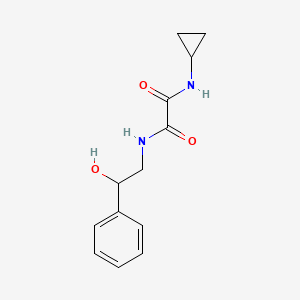
![2-[2-[(Z)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B1658803.png)
![(5E)-3-benzyl-5-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658804.png)
![[2-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxo-1-phenylethyl] acetate](/img/structure/B1658805.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B1658806.png)
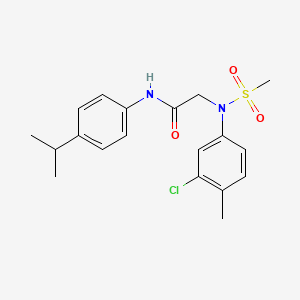
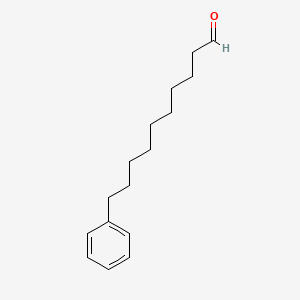
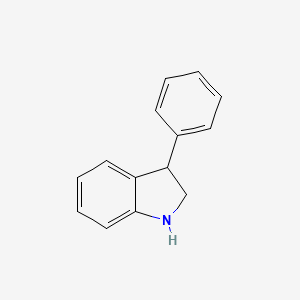
![N-butyl-N-methyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1658811.png)
